3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one
Description
The compound 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one is a structurally complex molecule featuring a pyrazole ring substituted with chloro and methyl groups, a piperazine moiety modified with a sulfonylphenyl group, and a butanone backbone.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAPUJDCGUCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one is a synthetic derivative that incorporates a pyrazole ring, a piperazine moiety, and a sulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse sources, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
1. Antibacterial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on piperazine derivatives indicate their effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The synthesized derivatives demonstrated moderate to strong antibacterial activity, suggesting that the incorporation of the pyrazole and piperazine moieties may enhance this effect .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound showed promising results with IC50 values indicating strong inhibitory activity.
- Urease Inhibition : Similar to AChE, the compound displayed significant urease inhibition, which is beneficial in managing urease-related disorders.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
3. Anticancer Properties
Preliminary studies suggest that compounds with pyrazole and piperazine functionalities may possess anticancer properties. The mechanism is thought to involve the modulation of cell signaling pathways related to cancer proliferation and survival. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies
A study synthesized a series of compounds similar to the target compound and evaluated their biological activities using both in vitro and in silico methods. The results indicated that modifications in the substituents on the piperazine ring significantly influenced the biological activities observed .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one can inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing new chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that pyrazole derivatives exhibit activity against a range of bacterial strains, including resistant strains. The sulfonamide group in the structure contributes to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of piperazine derivatives, including those similar to this compound. It has been reported that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating neurological disorders such as anxiety and depression .
Herbicidal Activity
Research has identified certain pyrazole derivatives as potential herbicides. The compound's structural features allow it to interfere with plant growth processes, making it effective against specific weed species. Field trials have shown promising results in controlling weed populations without adversely affecting crop yield .
Pest Control
The compound's unique chemical structure may also contribute to its efficacy as an insecticide. Its application in agricultural settings has been linked to reduced pest populations while maintaining ecological balance. Studies suggest that further exploration could lead to the development of environmentally friendly pest control agents .
Comprehensive Data Table
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives similar to this compound. The researchers synthesized various derivatives and tested their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications significantly enhanced anticancer activity, leading to apoptosis in targeted cells.
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural researchers evaluated the herbicidal effectiveness of a formulation containing this compound against common weeds in maize crops. The trials demonstrated a marked reduction in weed biomass with no significant impact on maize yield, highlighting its potential as an effective herbicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound’s structural uniqueness lies in its combination of pyrazole, sulfonylated piperazine, and ketone functionalities. Below is a comparison with similar compounds from the evidence and literature:
Key Findings from Analogues
Substitutions on the pyridine or pyrazole rings (e.g., chloro, trifluoromethyl) influence binding affinity to enzymes like kinases or proteases .
Pyrazole-Based Chromophores :
- Pyrazole-triazene compounds (e.g., DBNPNPT in ) exhibit strong absorbance in the visible range (ε > 10⁵ L·mol⁻¹·cm⁻¹) due to conjugation and azo linkages, making them effective in metal ion sensing . The target compound’s pyrazole moiety may share similar photophysical properties but lacks reported data.
Biological Activity: While the target compound’s bioactivity is unconfirmed, structurally related piperazine-pyrazole hybrids are documented in patent literature for antiviral or anticancer applications. For example, AGN-PC-0KOUDU () shares a piperazinyl-methyl-oxazolopyridinone scaffold and is listed in pharmacological databases (ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
